

physical and chemical properties of 2-Bromo-6-fluorobenzamide

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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzamide

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An In-depth Technical Guide to the Synthesis, Properties, and Synthetic Potential of **2-Bromo-6-fluorobenzamide**

Authored by: A Senior Application Scientist

Abstract

2-Bromo-6-fluorobenzamide is a halogenated aromatic amide poised for significant utility in medicinal chemistry and advanced materials science. As a synthetic building block, its unique substitution pattern—featuring an amide group and two distinct halogens at ortho positions—offers a versatile platform for constructing complex molecular architectures. However, publicly accessible experimental data on this specific compound remains limited. This technical guide addresses this gap by providing a comprehensive profile based on established chemical principles and data from its immediate precursors. We will detail its most logical synthetic routes, project its physicochemical and spectroscopic properties, and analyze its potential chemical reactivity to empower researchers in drug discovery and organic synthesis.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in experimental settings. While exhaustive experimental data for **2-Bromo-6-fluorobenzamide** is not extensively published, we can consolidate known values with scientifically grounded projections based on its structure and data from analogous compounds.

Property	Value	Data Type
CAS Number	107485-63-2	Observed
Molecular Formula	C ₇ H ₅ BrFNO	Calculated
Molecular Weight	218.02 g/mol	Calculated
Appearance	Brown solid	Observed[1]
Melting Point	154-156 °C	Observed[1]
Boiling Point	> 300 °C	Projected
Solubility	Sparingly soluble in water; Soluble in DMSO, DMF, Methanol	Projected
Storage Temperature	Room Temperature, Sealed in dry	Recommended[1]

Projections are based on the properties of structurally similar aromatic amides and the high melting point, which suggests strong intermolecular forces (hydrogen bonding from the amide) leading to a high boiling point.

Proposed Synthetic Pathways

The synthesis of **2-Bromo-6-fluorobenzamide** can be approached via several reliable methods common in modern organic chemistry. The choice of pathway often depends on the availability of starting materials and desired scale. We present two of the most viable routes starting from commercially available precursors.

Route A: Hydrolysis of 2-Bromo-6-fluorobenzonitrile

The hydrolysis of a nitrile to a primary amide is a fundamental and high-yielding transformation. The starting material, 2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7), serves as an excellent precursor. This reaction can be catalyzed by either acid or base, with controlled conditions favoring the formation of the amide over the carboxylic acid.

Step-by-Step Protocol:

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-6-fluorobenzonitrile (1.0 eq).
- Reagents: Add a suitable solvent such as tert-butanol, followed by concentrated sulfuric acid (2.0 eq) cautiously.
- Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
- Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then washed with a cold, dilute sodium bicarbonate solution.
- Purification: The crude product is dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield high-purity **2-Bromo-6-fluorobenzamide**.

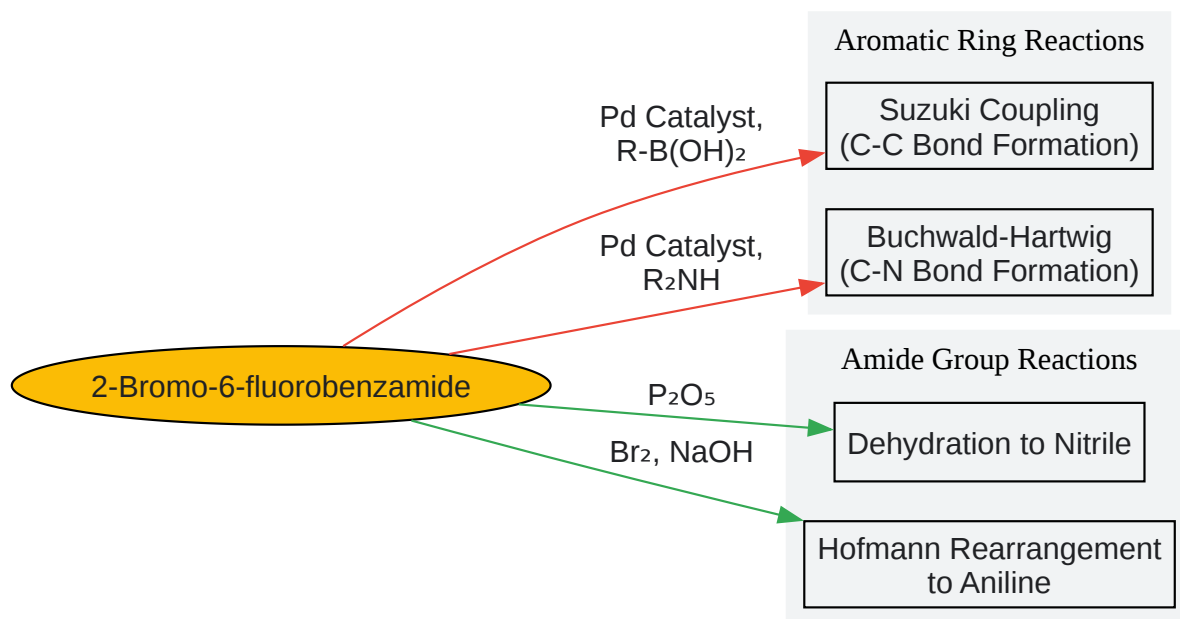
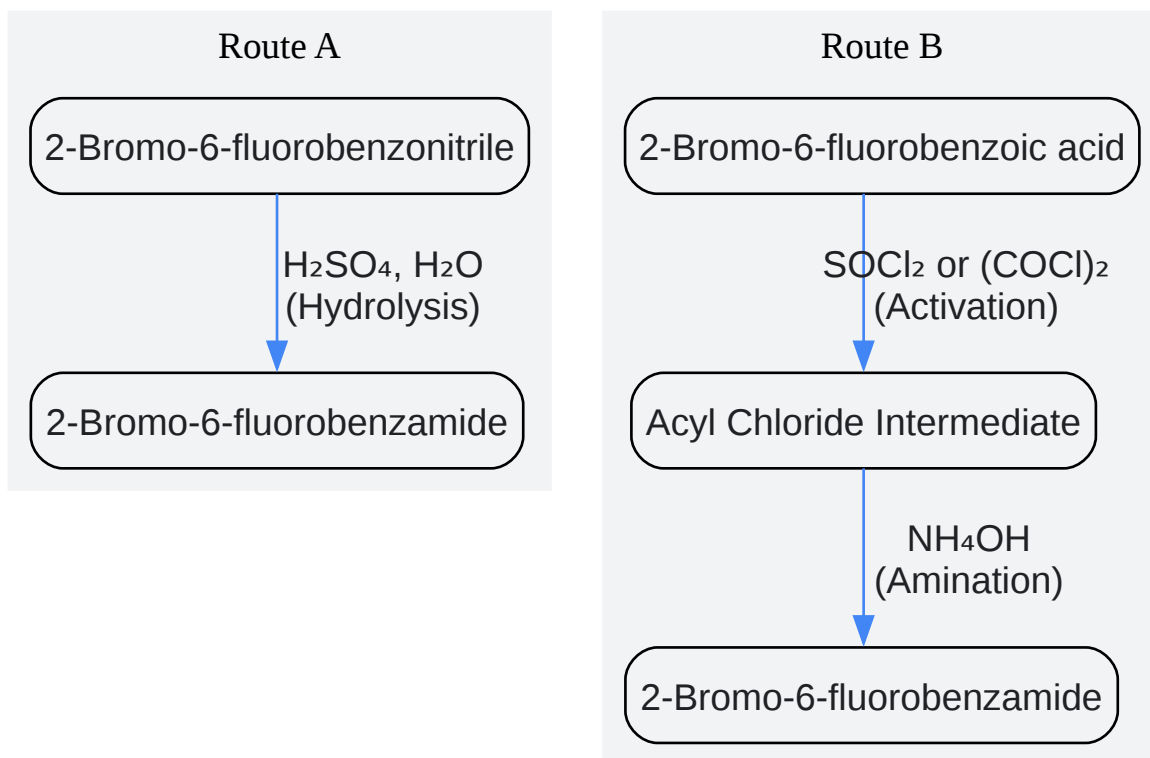
Route B: Amidation of 2-Bromo-6-fluorobenzoic Acid

This classic two-step, one-pot approach involves the activation of a carboxylic acid followed by the addition of an amine source. 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is first converted to a more reactive acyl chloride or other activated intermediate.^[2]

Step-by-Step Protocol:

- Activation: In a flask under an inert atmosphere (N₂ or Ar), suspend 2-Bromo-6-fluorobenzoic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
- Intermediate Formation: Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases, indicating the formation of the acyl chloride.

- Amination: Cool the mixture to 0 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide (excess) or bubble ammonia gas through the solution.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours.
- Work-up & Isolation: Quench the reaction with water. If using a water-miscible solvent like THF, remove it under reduced pressure. The resulting solid product is collected by filtration, washed with water, and dried.



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Caption: Key reaction pathways of **2-Bromo-6-fluorobenzamide**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-6-fluorobenzamide** is not widely available, precautions should be based on analogous compounds like 2-Bromo-6-fluorobenzaldehyde.

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [3]Handle only in a well-ventilated area or a chemical fume hood. [3][4]* Handling: Avoid breathing dust and prevent contact with skin and eyes. [3]Wash hands thoroughly after handling. [3]* Storage: Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place. [3][4]

Conclusion

2-Bromo-6-fluorobenzamide represents a promising and versatile building block for synthetic chemistry. While direct experimental characterization is sparse, this guide provides a robust framework for its synthesis and application. By leveraging established protocols for nitrile hydrolysis and carboxylic acid amidation, it can be readily accessed from commercial precursors. Its projected spectroscopic profile offers a clear blueprint for its identification. Most importantly, the orthogonal reactivity of its C-Br bond and amide functionality makes it a high-potential intermediate for the synthesis of novel pharmaceuticals and functional materials. This guide serves as a foundational resource for scientists looking to unlock the potential of this valuable compound.

References

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